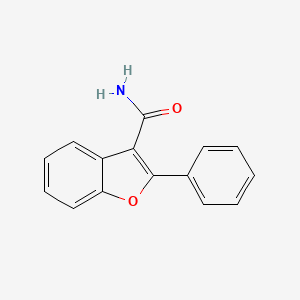![molecular formula C8H6ClNS B13655486 5-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13655486.png)
5-Chlorobenzo[b]thiophen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chlorobenzo[b]thiophen-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry and material science. The presence of a chlorine atom at the 5-position of the benzothiophene ring adds unique chemical properties to this compound, making it a subject of interest for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-chlorobenzaldehyde with thiourea to form the benzothiophene ring, followed by amination and chlorination steps .
Industrial Production Methods
Industrial production methods for 5-Chlorobenzo[b]thiophen-2-amine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chlorobenzo[b]thiophen-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chlorobenzo[b]thiophen-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 5-Chlorobenzo[b]thiophen-2-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene: Lacks the chlorine and amine functionalities, making it less reactive in certain chemical reactions.
5-Methoxybenzo[b]thiophen-2-amine: Contains a methoxy group instead of a chlorine atom, leading to different chemical properties and reactivity.
2-Aminobenzo[b]thiophene: Similar structure but without the chlorine atom, affecting its biological activity and chemical reactivity.
Uniqueness
5-Chlorobenzo[b]thiophen-2-amine is unique due to the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H6ClNS |
|---|---|
Poids moléculaire |
183.66 g/mol |
Nom IUPAC |
5-chloro-1-benzothiophen-2-amine |
InChI |
InChI=1S/C8H6ClNS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H,10H2 |
Clé InChI |
HFNRXYGIDNCMHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


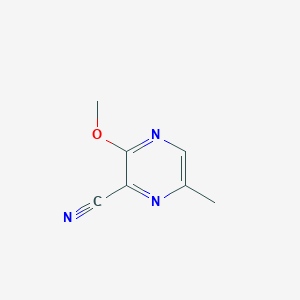
![4-Imino-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B13655413.png)
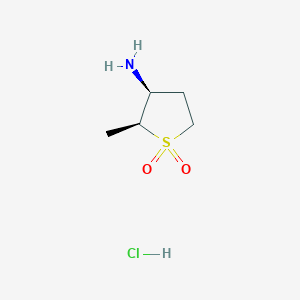
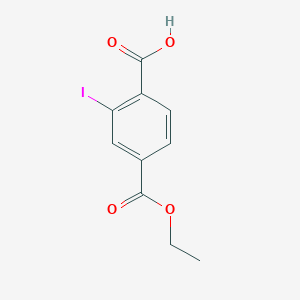
![(1S,2R,10S,11S,14R,15R,17S)-17-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-5-oxotetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-en-14-yl pentanoate](/img/structure/B13655432.png)
![4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid](/img/structure/B13655438.png)
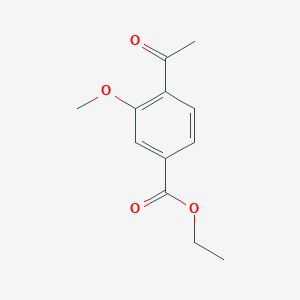
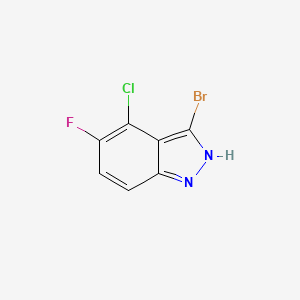
![(R)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13655451.png)
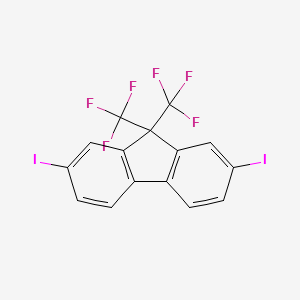


![6-[(2-Aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one](/img/structure/B13655466.png)
